molecular formula C28H32O16 B3064254 6-methoxykaempferol 3-O-beta-D-robinobioside CAS No. 90706-64-2

6-methoxykaempferol 3-O-beta-D-robinobioside

Cat. No.: B3064254
CAS No.: 90706-64-2
M. Wt: 624.5 g/mol
InChI Key: FPVLVSUOCXHCMR-GBNKVCQDSA-N
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Description

6-methoxykaempferol 3-O-beta-D-robinobioside is a flavonoid compound known for its significant biological activities. It is a derivative of kaempferol, a well-known flavonoid found in various plants. This compound has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxykaempferol 3-O-beta-D-robinobioside typically involves the glycosylation of 6-methoxykaempferol with beta-D-robinobiose. The reaction conditions often include the use of glycosyl donors and acceptors in the presence of catalysts. For instance, the use of Lewis acids or enzymes as catalysts can facilitate the glycosylation process .

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants, followed by purification processes. Techniques like column chromatography and crystallization are commonly used to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

6-methoxykaempferol 3-O-beta-D-robinobioside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties .

Scientific Research Applications

6-methoxykaempferol 3-O-beta-D-robinobioside has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methoxykaempferol 3-O-beta-D-robinobioside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. For example, it can inhibit the activity of pro-inflammatory enzymes and upregulate the expression of antioxidant enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-methoxykaempferol 3-O-beta-D-robinobioside include:

Uniqueness

What sets this compound apart is its unique glycosidic linkage and the presence of a methoxy group at the 6-position. These structural features contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

90706-64-2

Molecular Formula

C28H32O16

Molecular Weight

624.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H32O16/c1-9-16(31)20(35)22(37)27(41-9)40-8-14-17(32)21(36)23(38)28(43-14)44-26-19(34)15-13(7-12(30)25(39-2)18(15)33)42-24(26)10-3-5-11(29)6-4-10/h3-7,9,14,16-17,20-23,27-33,35-38H,8H2,1-2H3/t9-,14+,16-,17-,20+,21-,22+,23+,27+,28-/m0/s1

InChI Key

FPVLVSUOCXHCMR-GBNKVCQDSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O

Origin of Product

United States

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